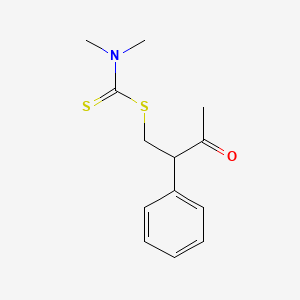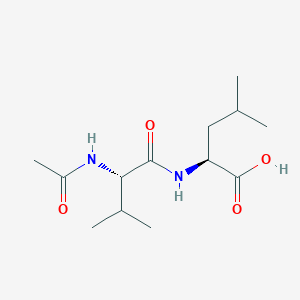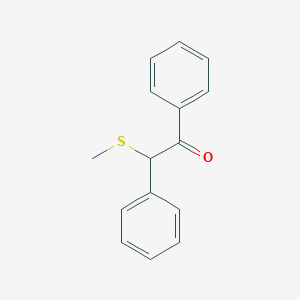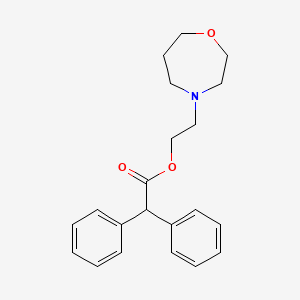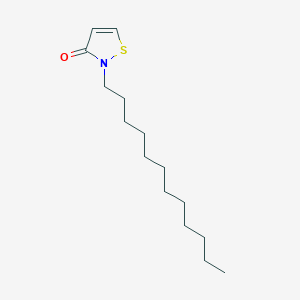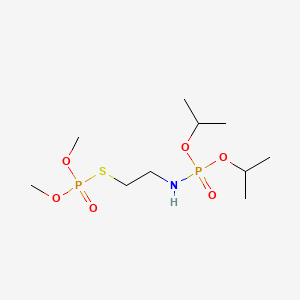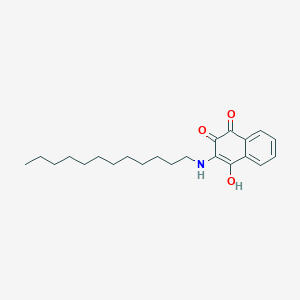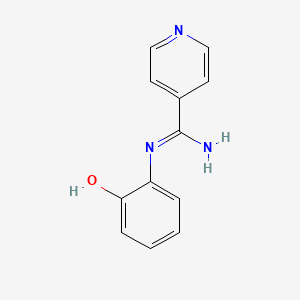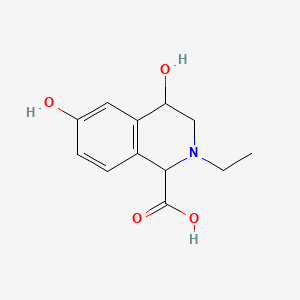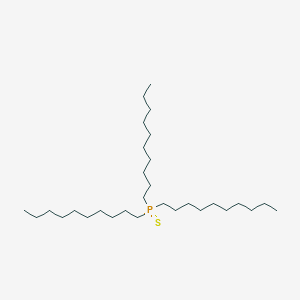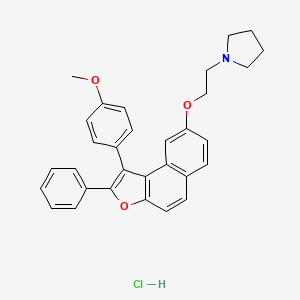
5-Isopropyl-2-methyl-4-thiocyanato-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2-methyl-4-thiocyanato-phenol is an organic compound known for its unique chemical structure and properties It is a derivative of phenol, characterized by the presence of isopropyl, methyl, and thiocyanato groups attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methyl-4-thiocyanato-phenol typically involves the thiocyanation of 5-Isopropyl-2-methylphenol. The reaction can be carried out using thiocyanogen (SCN)_2 or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-2-methyl-4-thiocyanato-phenol undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanato group can be reduced to form thiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-2-methyl-4-thiocyanato-phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-2-methyl-4-thiocyanato-phenol involves its interaction with various molecular targets. The thiocyanato group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The isopropyl and methyl groups may influence the compound’s hydrophobicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Isopropyl-2-methylphenol (Carvacrol): Known for its antimicrobial properties.
Thymol: Another phenolic compound with similar antimicrobial and antioxidant activities.
2-Methyl-5-isopropylphenol: A structural isomer with different reactivity and applications.
Uniqueness
5-Isopropyl-2-methyl-4-thiocyanato-phenol is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
30003-51-1 |
|---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
(4-hydroxy-5-methyl-2-propan-2-ylphenyl) thiocyanate |
InChI |
InChI=1S/C11H13NOS/c1-7(2)9-5-10(13)8(3)4-11(9)14-6-12/h4-5,7,13H,1-3H3 |
InChI-Schlüssel |
QVTAGNZELREONN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
